N-(2-fluorobenzyl)tryptophan

Immuno-Oncology Enzyme Inhibition IDO1

Researchers studying tumor immune evasion often face the limitation of IDO1-selective probes that fail to block TDO-upregulated bypass mechanisms. N-(2-fluorobenzyl)tryptophan is a synthetic, fluorinated tryptophan analog that directly addresses this gap as a dual inhibitor of both IDO1 and TDO. - IDO1 IC50: 500 nM (recombinant human) / 760 nM (IFN-γ-stimulated HeLa), ~56-fold higher affinity vs. native substrate (Km ~28-29 µM). - TDO IC50: 290 nM (HEK293 cells), enabling dissection of both dioxygenase contributions. - Supplied at ≥95% purity; available in mg to gram quantities with rapid global fulfillment.

Molecular Formula C18H17FN2O2
Molecular Weight 312.3g/mol
Cat. No. B499820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)tryptophan
Molecular FormulaC18H17FN2O2
Molecular Weight312.3g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)F
InChIInChI=1S/C18H17FN2O2/c19-15-7-3-1-5-12(15)10-21-17(18(22)23)9-13-11-20-16-8-4-2-6-14(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)
InChIKeyOROPHBKWSINRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorobenzyl)tryptophan: Fluorinated IDO1/TDO Inhibitor Overview


N-(2-fluorobenzyl)tryptophan is a synthetic, fluorinated derivative of the essential amino acid L‑tryptophan. It is distinguished by the presence of a 2‑fluorobenzyl group appended to the α‑amino nitrogen of the tryptophan backbone . This specific modification has been shown to confer measurable inhibitory activity against the immunomodulatory enzymes indoleamine 2,3‑dioxygenase 1 (IDO1) and tryptophan 2,3‑dioxygenase (TDO), which catalyze the rate‑limiting step of the kynurenine pathway [1][2].

Synthetic fluorinated tryptophan analog for IDO1/TDO pathway studies
Reported inhibition of both immunomodulatory dioxygenases
Distinct from native substrate L-tryptophan; supports target engagement assays

Why Standard Tryptophan Analogs Cannot Replace It


In assays targeting the IDO1/TDO‑mediated kynurenine pathway, the native substrate L‑tryptophan undergoes rapid, efficient conversion to N‑formylkynurenine with a reported Michaelis constant (Km) of approximately 28‑29 µM [1], making it unsuitable for sustained inhibition studies. N‑benzyltryptophan, while structurally similar, lacks the electron‑withdrawing fluorine substituent, which can alter binding kinetics and potentially the mechanism of action. The presence of the 2‑fluorobenzyl group in N‑(2‑fluorobenzyl)tryptophan has been shown to result in a distinct pharmacological profile, including measurable cross‑reactivity with TDO that is not observed or has not been quantified for the non‑fluorinated analog [2]. Therefore, generic substitution with L‑tryptophan or N‑benzyltryptophan cannot replicate the specific inhibitory activity and target engagement profile of N‑(2‑fluorobenzyl)tryptophan.

L-Tryptophan Rapid enzymatic turnover prevents sustained enzyme inhibition; unsuitable as a pathway blocker in assay development.
N-Benzyltryptophan Lacks fluorine substituent; binding kinetics and TDO cross-reactivity may not transfer, limiting dual-target profiling.

Quantitative Evidence for IDO1 and TDO Inhibition


IDO1 Inhibitory Potency vs. Native Substrate Affinity

N-(2-fluorobenzyl)tryptophan acts as an inhibitor of recombinant human IDO1 with a reported IC50 of 500 nM [1]. In contrast, the native substrate L‑tryptophan exhibits a Michaelis constant (Km) of 28‑29 µM (28,000‑29,000 nM) for the same enzyme under similar assay conditions [2]. This quantitative difference demonstrates that the compound occupies the enzyme's active site with significantly higher apparent affinity than the substrate it is designed to block, thereby validating its utility as a tool for probing IDO1 function.

IDO1 Inhibition vs. Substrate
Reported
IC50 = 500 nM (inhibitor)
Km = 28–29 µM (L-Trp substrate)
~56‑fold higher apparent affinity supports IDO1 pathway blockade studies.
Assay conditions may differ across sources.
Immuno-Oncology Enzyme Inhibition IDO1

TDO Inhibitory Activity and Dual-Target Selectivity

The compound demonstrates measurable inhibitory activity against the paralogous enzyme TDO. In a cellular context, N‑(2‑fluorobenzyl)tryptophan inhibits human TDO with an IC50 of 290 nM in HEK293 cells transfected with human TDO [1]. A separate assay in a bacterial expression system reported an IC50 of 3.15 µM against recombinant human TDO expressed in E. coli [2]. Notably, the compound's potency against TDO in human cells (290 nM) is comparable to its potency against IDO1 (500‑1,190 nM), indicating dual‑target engagement.

Dual IDO1/TDO Profile
Reported
hTDO IC50 = 290 nM (HEK293)
IDO1 IC50 = 500–1,190 nM
Comparable dual-target activity may support compensatory pathway research.
Cellular vs recombinant context may influence interpretation.
TDO Inhibition Cross-Reactivity Immunosuppression

Cellular IDO1 Inhibition in Human Cell Models

In a physiologically relevant human cell‑based assay, N‑(2‑fluorobenzyl)tryptophan inhibits endogenous IDO1 activity with an IC50 of 760 nM in IFN‑γ‑stimulated human HeLa cells [1]. This sub‑micromolar cellular activity bridges the gap between its enzymatic inhibition (500 nM) and its potential utility in ex vivo or in vitro disease models where cellular permeability and intracellular target engagement are critical.

Cellular IDO1 Activity
Reported
IC50 = 760 nM (HeLa)
Sub‑µM cell-based activity may support ex vivo immune cell assays.
HeLa model requires target-specific validation.
Cellular Potency Cancer Immunology IDO1

Recommended Research Applications


In Vitro IDO1 Blockade and Immune Suppression Studies

N‑(2‑fluorobenzyl)tryptophan is directly applicable as a small‑molecule probe in in vitro enzyme assays and cell‑based models to inhibit IDO1. Its measured IC50 of 500 nM against recombinant human IDO1 [1] and 760 nM in IFN‑γ‑stimulated HeLa cells [2] supports its use in co‑culture systems to assess the functional consequences of blocking the conversion of tryptophan to kynurenine, such as restoration of T‑cell proliferation or reversal of immune tolerance. The ~56‑fold higher apparent affinity relative to the native substrate tryptophan (Km ~28‑29 µM) [3] ensures effective competition in these models.

Dual IDO1/TDO Inhibition and Compensatory Evasion

Given the compound's quantifiable activity against both IDO1 (IC50 500‑1,190 nM) and TDO (IC50 290 nM in HEK293 cells), it is a suitable chemical tool for dissecting the relative contributions of these two dioxygenases in tumor immune evasion [4]. It can be employed in studies designed to measure the combined or independent blockade of the kynurenine pathway, particularly in cancer models known to upregulate TDO in response to IDO1‑selective inhibition, a scenario where an IDO1‑only tool compound would be insufficient.

Pharmacological Profiling of Tryptophan-Interacting Targets

As a modified tryptophan analog, N‑(2‑fluorobenzyl)tryptophan can serve as a reference compound in screening campaigns aimed at identifying or validating new inhibitors of tryptophan‑utilizing enzymes. Its well‑characterized inhibition profile against IDO1 and TDO [5] makes it a useful standard for normalizing assay performance or as a competitive ligand in binding studies, including potential displacement assays for tryptophan transport systems, where its structural deviation from the natural amino acid may reveal insights into substrate selectivity.

Application
Selection Property
Validation Focus
IDO1 pathway blockade in cell models
Reported IDO1 enzyme and cellular inhibition
T‑cell proliferation restoration, kynurenine output
Dual IDO1/TDO pathway dissection
Quantifiable dual IDO1/TDO target engagement
Compensatory TDO upregulation models, combined blockade readouts
Tryptophan‑utilizing enzyme screening
Well‑characterized IDO1/TDO inhibition profile
Assay normalization, competitive binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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